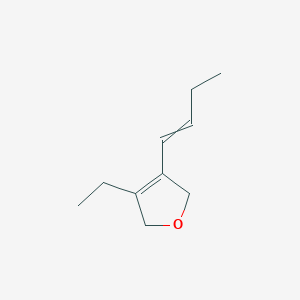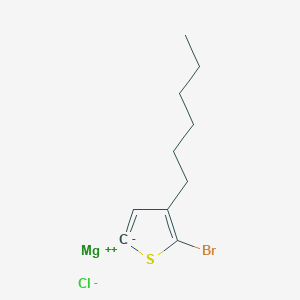
magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is a complex organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride typically involves the reaction of 5-bromo-4-hexyl-2H-thiophene with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
5-bromo-4-hexyl-2H-thiophene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in anhydrous ether.
Substitution Reactions: Often uses alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Thiophenes: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Material Science: Involved in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The thiophene ring can also participate in π-π interactions, enhancing the reactivity and selectivity of the compound in certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;5-bromo-2-thiophen-2-ide;chloride
- Magnesium;5-chloro-4-hexyl-2H-thiophen-2-ide;chloride
- Magnesium;5-iodo-4-hexyl-2H-thiophen-2-ide;chloride
Uniqueness
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is unique due to the presence of the hexyl group, which imparts hydrophobic characteristics and can influence the solubility and reactivity of the compound. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
671775-27-2 |
|---|---|
Formule moléculaire |
C10H14BrClMgS |
Poids moléculaire |
305.95 g/mol |
Nom IUPAC |
magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C10H14BrS.ClH.Mg/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HTLKUGXTXQMVDO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC1=C(S[C-]=C1)Br.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


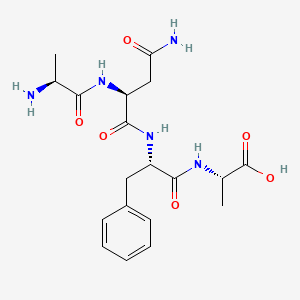
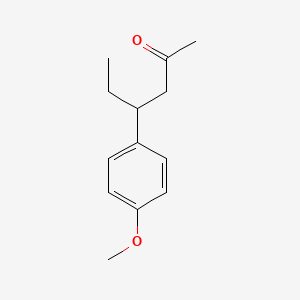
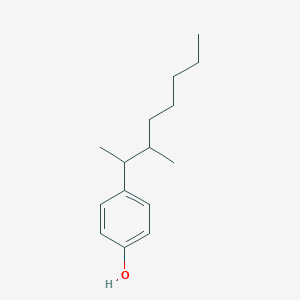
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)

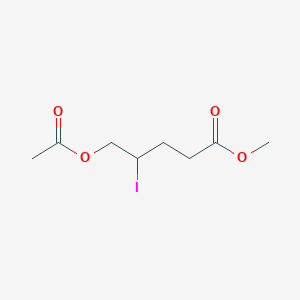
![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
